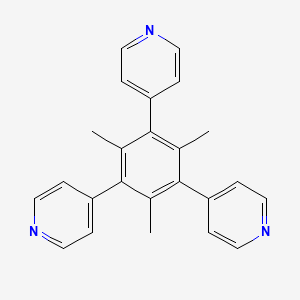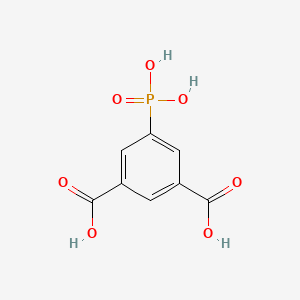
5-phosphonobenzene-1,3-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phosphonobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H7O7P It is a derivative of benzene, featuring both phosphonic acid and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phosphonobenzene-1,3-dicarboxylic acid typically involves the reaction of benzene-1,3-dicarboxylic acid with a phosphonating agent. One common method is the layered-solvothermal synthesis, where zinc acetate dihydrate reacts with this compound to form a three-dimensional rutile-type porous metal-organic framework .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the solvothermal method mentioned above can be scaled up for larger production, considering the appropriate reaction conditions and solvent systems.
Chemical Reactions Analysis
Types of Reactions
5-phosphonobenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Oxidation can lead to the formation of phosphonic acid derivatives.
Substitution: Substitution reactions yield various substituted benzene derivatives, depending on the reagents used.
Scientific Research Applications
5-phosphonobenzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable structures with metals like zinc and cadmium
Catalysis: The compound’s metal-organic frameworks exhibit catalytic properties, particularly in size-selective catalysis and CO2 cycloaddition reactions
Proton Conduction: The compound’s frameworks show high proton conduction behavior, making them useful in fuel cell applications.
Mechanism of Action
The mechanism of action of 5-phosphonobenzene-1,3-dicarboxylic acid in its applications involves its ability to form stable complexes with metal ions. These complexes can create porous structures that facilitate various chemical reactions. The phosphonic and carboxylic acid groups interact with metal ions to form extended networks, which are crucial for the compound’s catalytic and conductive properties .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the phosphonic acid group, making it less versatile in forming metal-organic frameworks.
5-phosphonobenzene-1,4-dicarboxylic acid: Similar structure but different positional isomer, leading to different properties and applications.
Uniqueness
5-phosphonobenzene-1,3-dicarboxylic acid is unique due to its dual functional groups, which allow it to form complex structures with metals. This dual functionality enhances its utility in catalysis and materials science compared to compounds with only one type of functional group .
Properties
IUPAC Name |
5-phosphonobenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O7P/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJNMXHKFWFNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)P(=O)(O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430811 |
Source


|
| Record name | 1,3-Benzenedicarboxylic acid, 5-phosphono- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25062-54-8 |
Source


|
| Record name | 1,3-Benzenedicarboxylic acid, 5-phosphono- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
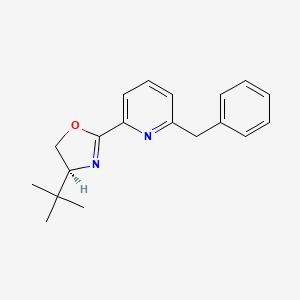
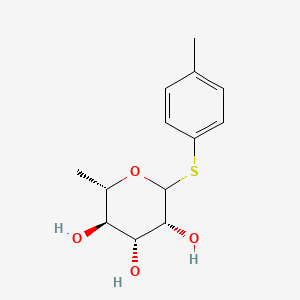
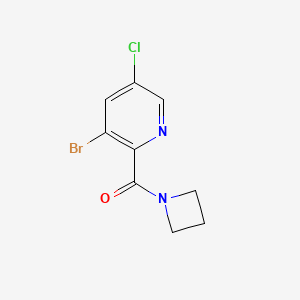
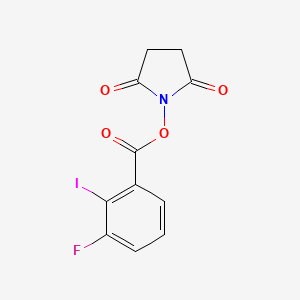
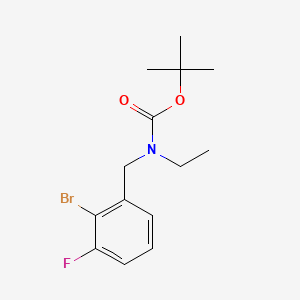

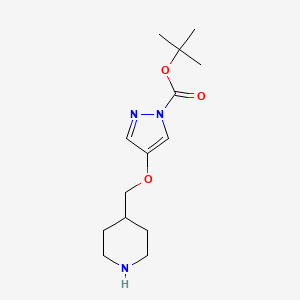
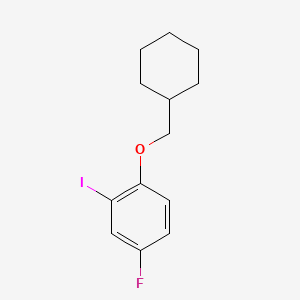
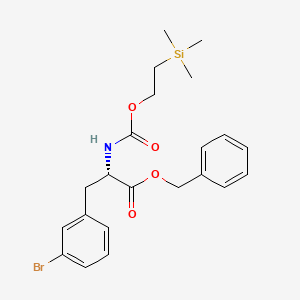
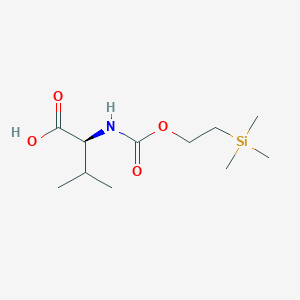
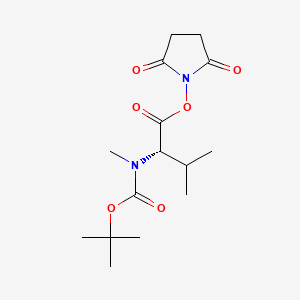
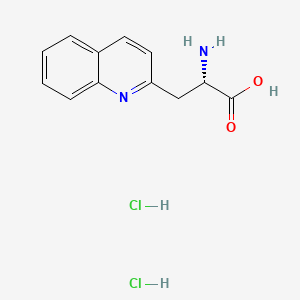
![2-Methyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196512.png)
